molecular formula C13H10ClN3O2 B3125193 ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate CAS No. 321574-32-7

ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

Cat. No.: B3125193
CAS No.: 321574-32-7
M. Wt: 275.69 g/mol
InChI Key: AEGRNQDXMGAPJN-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by:

  • A 3-chlorophenyl group at the 1-position of the pyrazole ring.
  • A cyano (-CN) substituent at the 4-position.
  • An ethyl carboxylate ester (-COOEt) at the 5-position.

This structure combines electron-withdrawing groups (chlorine, cyano) and a lipophilic ester, making it a candidate for applications in agrochemicals or pharmaceuticals.

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-4-10(14)6-11/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGRNQDXMGAPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194723
Record name Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321574-32-7
Record name Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321574-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of ethyl 1-(3-aminophenyl)-4-cyano-1H-pyrazole-5-carboxylate.

    Hydrolysis: Formation of 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chlorophenyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Core Heterocycle Substituents Functional Groups Key Structural Features
Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate (Target) Pyrazole 3-chlorophenyl (1-position), cyano (4-position) Cyano, ethyl carboxylate Electron-withdrawing groups enhance ring stability; ester improves lipophilicity .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl (5-position), trifluoromethyl (3-position), methyl (1-position) Sulfanyl (-S-), trifluoromethyl (-CF3), aldehyde Sulfanyl group introduces potential hydrogen-bonding interactions; -CF3 increases hydrophobicity .
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Triazole 3-chlorophenyl (1-position), methyl (5-position) Methyl, ethyl carboxylate Triazole core offers different electronic properties; methyl group reduces steric hindrance .
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-cyano-1H-pyrazole-5-carboxylate Pyrazole Pyridinyl (3-chloro-5-CF3) at 1-position, cyano (4-position) Cyano, ethyl carboxylate, trifluoromethyl Pyridinyl substituent introduces aromatic nitrogen, altering electronic and solubility profiles .
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate Pyrazole 3-chloropyridinyl (1-position), methyl (5-position) Methyl, ethyl carboxylate Chloropyridinyl group may enhance π-π stacking interactions compared to phenyl derivatives .

Key Comparative Insights

Heterocycle Type
  • Pyrazole vs. Triazoles are often more metabolically stable in pharmaceuticals .
  • Pyridinyl vs. Phenyl : Pyridinyl-containing analogs (–7) introduce aromatic nitrogen atoms, enhancing solubility in polar solvents and altering electronic properties compared to purely hydrocarbon phenyl groups .
Functional Group Influence
  • Trifluoromethyl (-CF3) : Found in and , this group increases hydrophobicity and metabolic resistance, critical for agrochemical longevity .

Biological Activity

Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and anti-inflammatory properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H10ClN3O2
  • Molecular Weight : 275.69 g/mol
  • CAS Number : 321574-32-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. A systematic screening revealed significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)
This compoundMCF712.50
This compoundNCI-H46042.30
This compoundSF-2683.79

The compound exhibited a promising inhibitory effect on the growth of MCF7, SF-268, and NCI-H460 cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity. The compound was evaluated for its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.22
This compoundStaphylococcus epidermidis0.25

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been investigated for its ability to modulate inflammatory pathways.

Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in vitro, although specific data for this compound are still emerging .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. A notable case study involved the synthesis of various pyrazole derivatives, including this compound, which were screened for their biological activities.

Summary of Findings:

  • Antitumor Activity : The compound showed significant cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Efficacy : Strong antibacterial activity was noted, particularly against pathogenic strains.
  • Potential Anti-inflammatory Effects : Evidence suggests modulation of inflammatory responses.

Q & A

Q. Basic

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with the 3-chlorophenyl group showing characteristic aromatic splitting patterns .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

How can ambiguous spectroscopic data (e.g., overlapping NMR signals) be resolved?

Q. Advanced

  • 2D NMR techniques : COSY and HSQC differentiate overlapping proton environments, particularly in aromatic regions .
  • Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate assignments .
  • Crystallographic data : X-ray structures provide reference metrics for bond angles and torsional conformations .

What methodologies are used to assess the biological activity of this compound?

Q. Basic

  • In vitro enzyme assays : Test inhibition of targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity studies : MTT assays on human cell lines (e.g., HeLa) to evaluate IC₅₀ values .

How can structure-activity relationship (SAR) studies guide further modifications?

Q. Advanced

  • Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or trifluoromethyl analogs to assess electronic effects on bioactivity .
  • Ester/cyano group modulation : Convert the ethyl ester to a methyl ester or replace the cyano group with a nitro moiety to study steric and electronic impacts .
  • Bioisosteric replacements : Substitute the pyrazole core with triazoles or oxadiazoles to enhance metabolic stability .

How can solubility limitations in pharmacological assays be addressed?

Q. Advanced

  • Salt formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability in cell-based assays .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with enzyme active sites (e.g., COX-2 or kinases) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity data to design optimized analogs .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Notes

  • Data Contradictions : Discrepancies in bioactivity (e.g., COX-2 inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, serum proteins). Validate findings across multiple cell lines .
  • Methodological Rigor : Triangulate structural data (X-ray, NMR, DFT) to resolve ambiguities in regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

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